molecular formula C15H19N5O2S B2977827 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide CAS No. 1251685-92-3

2-((4,6-dimethylpyrimidin-2-yl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide

Cat. No.: B2977827
CAS No.: 1251685-92-3
M. Wt: 333.41
InChI Key: MMOBBEHRWPTKGA-UHFFFAOYSA-N
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Description

2-((4,6-dimethylpyrimidin-2-yl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide (CAS 1251685-92-3) is a synthetic organic compound with a molecular formula of C15H19N5O2S and a molecular weight of 333.4 g/mol . This molecule is a hybrid structure incorporating multiple pharmacologically significant heterocyclic systems: a 4,6-dimethylpyrimidine, a central thiazole, and a tetrahydrofuran moiety. The pyrimidine-thiazole core is a scaffold of high interest in medicinal chemistry, as thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Similarly, tetrahydropyrimidine (THPM) analogs, synthesized via methods like the Biginelli reaction, are well-documented for their wide pharmacological potential, such as antimicrobial and anticancer activities . The specific combination of these motifs in a single molecule makes this compound a valuable intermediate or lead structure for researchers investigating new therapeutic agents. Potential research applications include, but are not limited to, screening for enzyme inhibition, investigating novel anticancer mechanisms, and exploring antimicrobial properties. Researchers are encouraged to utilize this high-purity compound as a key building block in their drug discovery and development programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(oxolan-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-9-6-10(2)18-14(17-9)20-15-19-12(8-23-15)13(21)16-7-11-4-3-5-22-11/h6,8,11H,3-5,7H2,1-2H3,(H,16,21)(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOBBEHRWPTKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NCC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide is a complex organic molecule that combines features of both thiazole and pyrimidine structures. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Pyrimidine Ring : Substituted with dimethyl groups, enhancing its biological interactions.
  • Thiazole Moiety : Known for various biological activities, particularly in anticancer and antimicrobial applications.
  • Tetrahydrofuran Group : Contributes to the compound's solubility and bioavailability.

Structural Formula

C12H16N4OS\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}\text{S}

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiazole have shown promising results against various cancer cell lines:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)

A recent study demonstrated that a thiazole derivative exhibited strong cytotoxic effects against HepG2 and MCF-7 cells, with IC50 values indicating potent activity .

The mechanism by which this compound exerts its biological effects likely involves:

  • DNA Interaction : Binding to calf-thymus DNA, disrupting replication processes.
  • Enzyme Inhibition : Potential inhibition of topoisomerases, which are crucial for DNA unwinding during replication .
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of cell cycle regulators.

Antimicrobial Properties

Similar compounds have been noted for their antimicrobial activity. The presence of the pyrimidine ring often correlates with enhanced interactions with bacterial enzymes, leading to effective inhibition of microbial growth .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismObserved EffectReference
AnticancerHepG2Strong cytotoxicity
AnticancerMCF-7Strong cytotoxicity
AntimicrobialVarious bacteriaInhibition of growth
AntioxidantMouse myocardiumProtective effects

Case Study: Anticancer Efficacy

In a controlled study involving the compound's derivatives, researchers found that specific modifications to the thiazole structure significantly enhanced anticancer efficacy. The study utilized MTT assays to quantify cell viability across several human cancer cell lines. Notably, the compound demonstrated an IC50 value as low as 0.06 µM against certain cancer types, suggesting profound potency .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that compounds structurally related to this compound also exhibit diverse biological activities. For example:

Compound NameStructural FeaturesBiological Activity
2-Amino-4,6-dimethylpyrimidinePyrimidine ring with amino groupsAntimicrobial
TetrahydropyranylamineTetrahydropyran structureAnticancer
N,N-DimethylbutanamideSimple amide structureSolvent properties

Comparison with Similar Compounds

The following analysis focuses on structurally analogous thiazole carboxamide derivatives and related heterocycles, emphasizing synthesis, substituent effects, and physicochemical properties.

Table 1: Comparative Overview of Thiazole Carboxamide Derivatives

Compound ID/Name Core Structure Key Substituents Synthesis Yield HPLC Purity Notable Features Reference
Target Compound Thiazole-4-carboxamide 4,6-Dimethylpyrimidin-2-ylamino; tetrahydrofuran-methyl N/A N/A Oxygenated alkyl chain N/A
Compound 50 () Thiazole-4-carboxamide Cyclohexylmethyl; 3,4,5-trimethoxybenzamido 96% 99% High yield, lipophilic substituent
Compound 53 () Thiazole-4-carboxamide 4,4-Difluorocyclohexyl; 3,4,5-trimethoxybenzamido 44% 99% Fluorine-enhanced stability
Compound 33 () Thiazole-2-acetamide (4,6-Dimethylpyrimidin-2-yl)thio; propargyloxy 98% N/A Thio substitution, high yield
Compound 83 () Thiazole-4-carbothioamide 4,4-Difluorocyclohexyl; 3,4,5-trimethoxyphenyl N/A N/A Thioamide group
Purity and Characterization

All compounds in exhibit HPLC purities ≥96%, indicating robust purification protocols. The target compound’s purity would depend on analogous methods, such as recrystallization or chromatography. Structural characterization (e.g., NMR, mass spectrometry) aligns with standards in and .

Functional Group Implications

  • 3,4,5-Trimethoxybenzamido Motif : Present in Compounds 50–53 and 83–84 (), this group is associated with tubulin inhibition or kinase modulation. Its absence in the target compound suggests divergent biological targets .
  • Tetrahydrofuran vs.

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